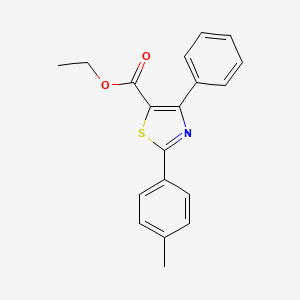

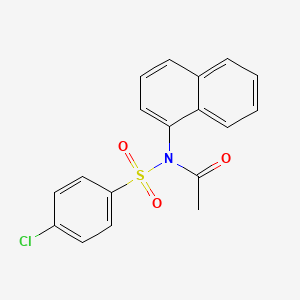

![molecular formula C14H18N6O B2497128 N-[2,4-BIS(DIMETILAMINO)PIRIMIDIN-5-IL]PIRIDINA-3-CARBOXAMIDA CAS No. 1448122-79-9](/img/structure/B2497128.png)

N-[2,4-BIS(DIMETILAMINO)PIRIMIDIN-5-IL]PIRIDINA-3-CARBOXAMIDA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide often involves multi-step organic reactions, starting from basic nicotinamide structures or pyrimidinone derivatives. For instance, derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one, which bear structural resemblance, are prepared from substituted nicotinamides and arylamines through EDC coupling or bromination followed by reaction with dimethylaminopropyl-carbodiimide, showcasing a typical pathway for constructing such complex molecules (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide reveals a complex interaction of hydrogen bonds and electronic structures. For example, compounds like 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate show significant polarization and intramolecular N-H...O hydrogen bonding, contributing to the stabilization of their molecular structure (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The chemical reactivity of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide and its derivatives often involves reactions that highlight the compound's potential as a precursor for further chemical modifications. For instance, the formation of bis-pyrimido-[4,5-d]-pyrimidine derivatives via aza-Diels–Alder methodology demonstrates the compound's versatility in participating in cycloaddition reactions, offering pathways to novel pharmaceutical or biological activities (Das, Thakur, Medhi, & Das, 2013).

Physical Properties Analysis

Physical properties such as solubility, crystallinity, and molecular conformation are crucial for understanding the behavior of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide in various environments. Studies on related compounds provide insights into these aspects. For example, the study of pyrimidine rings in compounds like ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate reveals nonplanarity and boat conformations, influencing their solubility and crystalline structure (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Chemical Properties Analysis

The chemical properties of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide derivatives are characterized by their reactivity, functional group transformations, and potential as intermediates for further chemical synthesis. Research into the cycloaddition reactions and synthesis of pyrazolo[3,4-c]pyridines from related compounds highlights the dynamic nature of these chemical properties, offering a glimpse into the compound's versatility and potential applications (Behbehani, Ibrahim, & Elnagdi, 2013).

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de pirimidina, incluyendo N-[2,4-BIS(DIMETILAMINO)PIRIMIDIN-5-IL]PIRIDINA-3-CARBOXAMIDA, han sido investigados por su potencial como agentes anticancerígenos. Estos compuestos pueden modular las células de leucemia mieloide y cáncer de mama. Notablemente, medicamentos como imatinib, dasatinib y nilotinib, que son a base de pirimidina, son tratamientos bien establecidos para la leucemia .

Propiedades Antimicrobianas

N-(2,4-bis(dimetilamino)pirimidin-5-il)nicotinamida puede exhibir actividad antimicrobiana. Los investigadores han explorado su efectividad contra varios patógenos, convirtiéndolo en un candidato prometedor para combatir infecciones .

Efectos Antiinflamatorios y Analgésicos

Los derivados de pirimidina, incluyendo nuestro compuesto de interés, han demostrado propiedades antiinflamatorias y analgésicas. Estos efectos podrían ser valiosos para controlar el dolor y las condiciones relacionadas con la inflamación .

Potencial Antihipertensivo

Ciertos compuestos basados en pirimidina, incluyendo this compound, han sido investigados por sus efectos antihipertensivos. Estas moléculas pueden ayudar a regular la presión arterial y la salud cardiovascular .

Actividad Antidiabética

Explorar los derivados de pirimidina como posibles agentes antidiabéticos es un área activa de investigación. Estos compuestos pueden afectar el metabolismo de la glucosa y la sensibilidad a la insulina, contribuyendo al manejo de la diabetes .

Neuroprotección y Trastornos Neurológicos

Las pirimidinas se han estudiado por sus efectos neuroprotectores. Pueden desempeñar un papel en la preservación de las células ganglionares de la retina y la relajación de las arterias ciliares oculares. Además, los medicamentos basados en pirimidina podrían ser relevantes en los tratamientos de trastornos neurológicos .

Mecanismo De Acción

Target of action

The compound contains a pyrimidine ring, which is a critical component in many biological molecules, such as DNA and RNA . Pyrimidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of this compound could be diverse depending on its specific substitutions and the biological context.

Análisis Bioquímico

Biochemical Properties

N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with enzymes involved in nucleotide synthesis and metabolism, such as dihydrofolate reductase and thymidylate synthase . These interactions are primarily inhibitory, leading to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair.

Cellular Effects

The effects of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and reducing the energy supply necessary for rapid cell division.

Molecular Mechanism

At the molecular level, N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the synthesis of critical biomolecules . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions result in the inhibition of cell growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and metabolic activity, with potential long-term effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.

Propiedades

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-19(2)12-11(9-16-14(18-12)20(3)4)17-13(21)10-6-5-7-15-8-10/h5-9H,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKCMRCSPTVRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2497066.png)